2-(4-(p-Tolyloxy)phenyl)acetic acid
Description
2-(4-(p-Tolyloxy)phenyl)acetic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is characterized by the presence of a phenylacetic acid moiety substituted with a p-tolyloxy group. This compound is used in various research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[4-(4-methylphenoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-2-6-13(7-3-11)18-14-8-4-12(5-9-14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLLHEFFXKSVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(p-Tolyloxy)phenyl)acetic acid typically involves the reaction of p-tolyloxybenzene with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the p-tolyloxy group displaces the chlorine atom in chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2-(4-(p-Tolyloxy)phenyl)acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-(p-Tolyloxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
2-(4-(p-Tolyloxy)phenyl)acetic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4-(p-Tolyloxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid
- 2-(p-Tolyloxy)-5-chlorobenzoic acid
- 1-(4-(p-Tolyloxy)phenyl)ethanamine
Uniqueness
2-(4-(p-Tolyloxy)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of both a phenylacetic acid moiety and a p-tolyloxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Biological Activity
2-(4-(p-Tolyloxy)phenyl)acetic acid, also known as p-tolyloxy phenyl acetic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C16H18O3
- CAS Number : 861067-11-0
- Molecular Weight : 270.31 g/mol
The compound features a phenyl ring substituted with a p-tolyloxy group and an acetic acid moiety, which may influence its solubility and biological interactions.
The biological activity of 2-(4-(p-Tolyloxy)phenyl)acetic acid is primarily attributed to its interaction with various cellular pathways:
- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking NF-κB activation pathways. This mechanism is crucial in conditions characterized by chronic inflammation.
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is vital for protecting cellular components from damage.
In Vitro Studies
Several studies have evaluated the effects of 2-(4-(p-Tolyloxy)phenyl)acetic acid on various cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Moderate inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12.5 | Significant reduction in viability |
| L929 (Fibroblast) | 20.3 | Mild cytotoxicity observed |
These results indicate that the compound has selective cytotoxic effects on cancer cells while being less harmful to normal fibroblast cells.
In Vivo Studies
In animal models, particularly using mice, the following effects were observed:
- Tumor Growth Inhibition : In a study involving tumor-bearing mice, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Histopathological Analysis : Examination revealed decreased cellular proliferation and increased apoptosis in treated tumors.
Case Studies
- Breast Cancer Treatment : A study involving female rats demonstrated that treatment with 2-(4-(p-Tolyloxy)phenyl)acetic acid significantly reduced tumor mass and improved survival rates compared to untreated controls.
- Inflammation Models : In models of acute inflammation induced by carrageenan, the compound significantly reduced paw edema, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent research highlights the multifaceted biological activities of this compound:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against oxidative stress-induced neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
